molecular formula C4H8FN B13535288 1-(Fluoromethyl)cyclopropan-1-amine

1-(Fluoromethyl)cyclopropan-1-amine

Cat. No.: B13535288
M. Wt: 89.11 g/mol
InChI Key: VCNKCWHQFSVVPH-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)cyclopropan-1-amine is a chemical compound with the molecular formula C4H8FN It is characterized by a cyclopropane ring substituted with a fluoromethyl group and an amine group

Preparation Methods

The synthesis of 1-(Fluoromethyl)cyclopropan-1-amine typically involves the following steps:

Industrial production methods for this compound are designed to be straightforward, with mild conditions and high yields, making it suitable for large-scale production.

Chemical Reactions Analysis

1-(Fluoromethyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Fluoromethyl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Fluoromethyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The fluoromethyl group can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .

Comparison with Similar Compounds

1-(Fluoromethyl)cyclopropan-1-amine can be compared with other similar compounds, such as:

    Cyclopropanamine: Lacks the fluoromethyl group, resulting in different reactivity and applications.

    Fluoromethylcyclopropane: Lacks the amine group, leading to different chemical properties and uses.

    Fluoromethylamine: Lacks the cyclopropane ring, affecting its stability and reactivity.

The presence of both the fluoromethyl group and the cyclopropane ring in this compound makes it unique and valuable for various applications .

Properties

IUPAC Name

1-(fluoromethyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN/c5-3-4(6)1-2-4/h1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNKCWHQFSVVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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